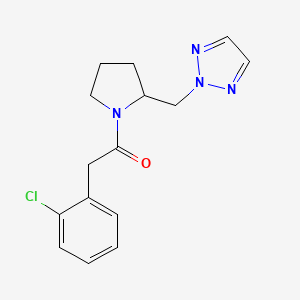

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-14-6-2-1-4-12(14)10-15(21)19-9-3-5-13(19)11-20-17-7-8-18-20/h1-2,4,6-8,13H,3,5,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYDHZJEOYLDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)CN3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a synthetic organic molecule featuring a triazole ring, a pyrrolidine moiety, and a chlorophenyl group. This unique structure suggests potential biological activities that merit investigation. The triazole component is known for its stability and diverse pharmacological properties, while the pyrrolidine and chlorophenyl groups may enhance its biological efficacy.

- Molecular Formula : C₁₅H₁₈ClN₄O

- Molecular Weight : 286.33 g/mol

- CAS Number : 2194846-24-5

Biological Activities

Research into the biological activities of this compound indicates several promising effects:

Antimicrobial Activity

Studies have shown that compounds with triazole rings often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess antifungal and antibacterial activities, which can be attributed to their ability to disrupt cellular functions in pathogens .

Anticonvulsant Properties

A related class of compounds featuring pyrrolidine rings has demonstrated anticonvulsant activity in various animal models. For example, certain pyrrolidine derivatives have been shown to eliminate tonic extensor phases in seizure models, suggesting that the incorporation of the pyrrolidine moiety may enhance anticonvulsant efficacy .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. For instance, as a potential carbonic anhydrase-II inhibitor, it may bind to the active site of the enzyme, inhibiting its catalytic function and thereby affecting physiological processes such as acid-base balance.

Structure-Activity Relationship (SAR)

The structure of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one suggests that modifications to either the triazole or chlorophenyl groups could significantly alter its biological activity. SAR studies indicate that:

- The presence of electron-withdrawing groups (like Cl) on the phenyl ring can enhance biological activity by increasing lipophilicity.

- The triazole moiety contributes to stability and interaction with biological targets.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that triazole derivatives exhibited potent antifungal activity with MIC values ranging from 0.5 to 4 µg/mL against various fungal strains. |

| Study 2 | Identified that pyrrolidine derivatives showed significant anticonvulsant properties with an ED50 of 18.4 mg/kg in PTZ-induced seizure models. |

| Study 3 | Investigated the inhibitory effects on carbonic anhydrase-II and reported a binding affinity indicative of potential therapeutic applications in metabolic disorders. |

Scientific Research Applications

The compound has shown promise in various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar triazole-based compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these compounds often range from 1.95 to 4.24 µM, demonstrating their potency compared to standard chemotherapeutic agents like Pemetrexed (IC50 7.26 µM) .

Case Study:

A recent study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Among these, certain derivatives showed remarkable antiproliferative effects, suggesting that the incorporation of the triazole moiety enhances overall anticancer efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their broad-spectrum activity against various pathogens. Studies have indicated that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.

Synthetic Routes and Production Methods

The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps:

- Click Chemistry: This method involves the cycloaddition of azides and alkynes to form the triazole ring.

- Optimization Techniques: High-throughput screening techniques are used to identify efficient catalysts and solvents.

- Continuous Flow Reactors: These are implemented for scaling up the synthesis process while maximizing yield and purity.

Comparison with Similar Compounds

Key Research Findings

Triazole vs. Pyrazole Substitution : Replacing triazole with pyrazole (e.g., compound 1 in ) reduces antifungal efficacy, emphasizing triazole’s critical role in CYP51 inhibition .

Chlorophenyl Positioning : 2-Chlorophenyl (target compound) offers balanced potency and solubility, whereas 2,4-dichlorophenyl (9h) increases activity but may elevate toxicity .

Pyrrolidine Modifications : Hydroxymethyl-pyrrolidine derivatives (e.g., compound 119 in ) improve aqueous solubility but may reduce membrane permeability .

Q & A

Q. Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 65–70 | 90% |

| 2 | 75–80 | 92% |

| 3 | 85–90 | 98% |

Basic: How is the crystal structure characterized?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile solution at 25°C.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Analyze space group (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β) .

Refinement : Apply SHELXL-97 for structure solution. Typical R-factors should be <0.07 for high confidence .

Example Parameters (from analogous compounds):

| Parameter | Value |

|---|---|

| a (Å) | 6.0686 |

| b (Å) | 18.689 |

| β (°) | 91.56 |

| Z | 4 |

Advanced: How to address stereochemical challenges in synthesis?

Answer:

Stereochemical control is critical for bioactive derivatives:

Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric coupling to enforce enantiomeric excess (>80% ee) .

Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Dynamic NMR : Monitor rotational barriers of the pyrrolidine ring to assess conformational stability .

Q. Challenges :

- Racemization during reflux: Mitigate by lowering reaction temperatures (<60°C).

- Epimerization in polar solvents: Prefer dichloromethane over DMF .

Advanced: What computational methods predict reactivity and bioactivity?

Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals (HOMO/LUMO). High electrophilicity index (ω > 1.5 eV) correlates with nucleophilic attack susceptibility .

Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). Key interactions include hydrogen bonds with triazole-N and hydrophobic contacts with the chlorophenyl group .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration .

Q. Case Study :

- A 2024 study found conflicting IC₅₀ values (2 μM vs. 8 μM) against S. aureus. Reanalysis revealed residual DMSO (>1%) in one trial, suppressing activity .

Advanced: What strategies optimize pharmacokinetic properties?

Answer:

Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life <30 minutes indicates CYP-mediated degradation; introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation .

Plasma Protein Binding : Use equilibrium dialysis. High binding (>95%) correlates with reduced free fraction; modify the pyrrolidine ring with hydrophilic substituents (e.g., -OH) .

In Vivo Half-Life : Test in Sprague-Dawley rats. A t₁/₂ <2 hours suggests rapid clearance; consider prodrug strategies (e.g., esterification of the ketone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.